molecular formula C3H3Cl3 B110787 1,1,3-Trichloropropene CAS No. 2567-14-8

1,1,3-Trichloropropene

Cat. No. B110787
CAS RN: 2567-14-8
M. Wt: 145.41 g/mol
InChI Key: JFEVIPGMXQNRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorinated propenes and related compounds often involves the use of reagents that can introduce chlorine atoms into the molecular structure. For instance, the synthesis of 3,3,3-trichloropropyl-1-triphenylphosphorane, a related compound, is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . This suggests that similar reagents and methods could potentially be used in the synthesis of 1,1,3-Trichloropropene.

Molecular Structure Analysis

The molecular structure of chlorinated propenes is characterized by the presence of chlorine atoms attached to the carbon atoms of the propene molecule. The molecular structure and conformation of cis-1,3-dichloro-1-propene have been determined by gas-phase electron diffraction, indicating that the molecules exist as a mixture of syn and gauche forms . This information is relevant as it provides insight into the possible conformations that 1,1,3-Trichloropropene could adopt.

Chemical Reactions Analysis

Chlorinated propenes can undergo various chemical reactions. For example, 1,3-dichloropropene reacts with hydrogen sulfide species in a nucleophilic substitution process, forming corresponding mercaptans . This indicates that 1,1,3-Trichloropropene may also participate in similar nucleophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated propenes are influenced by the presence of chlorine atoms. For example, the degradation of 1,2,3-trichloropropane, a compound structurally similar to 1,1,3-Trichloropropene, is challenging due to its physical and chemical properties, which make it resistant to natural attenuation . The atmospheric reactions of 1,3-dichloropropene suggest that chlorinated propenes have specific reaction pathways and lifetimes in the environment .

Relevant Case Studies

Case studies involving chlorinated propenes often focus on their environmental impact and degradation pathways. The effect of fumigation with 1,3-dichloropropene on soil bacterial communities shows that such compounds can have a short-term and transitory impact on indigenous soil microbial communities . Additionally, the dechlorination of chloropicrin and 1,3-dichloropropene by hydrogen sulfide species highlights the potential environmental persistence of organic sulfur products resulting from these reactions .

Scientific Research Applications

Summary of the Application

1,2,3-Trichloropropane (TCP) is a chlorinated volatile organic compound (CVOC) that is of emerging concern . It’s used as a chemical intermediate and solvent, and is found in groundwater, soil, and soil vapor at industrial sites and in agricultural areas . The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination .

Methods of Application or Experimental Procedures

Density functional theory calculations were performed to compare all of the possible pathways for reduction and elimination of 1,2,3-trichloropropane (TCP) . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .

Results or Outcomes

The results showed that free energies of each species and reaction step are similar for all levels of theory . In all cases, the reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .

Environmental Science: Remediation of TCP in Groundwater

Summary of the Application

TCP is a synthetic chemical with known and suspected human health effects associated with exposure . In response to the identification of TCP in environmental media, several states in the United States (US) have set maximum contaminant levels (MCLs) for TCP in drinking water and guidance values for TCP in groundwater . Current treatment methods for TCP in groundwater are limited and can be cost prohibitive . The purpose of this review is to summarize the state of knowledge on TCP remedial technologies and describe efforts to develop and validate promising treatment methods .

Methods of Application or Experimental Procedures

In situ chemical reduction (ISCR) and in situ bioremediation (ISB) have shown the most potential for TCP remediation . ISCR of TCP by zero-valent zinc (ZVZ) has been evaluated for several years through bench-scale testing, field-scale column testing, and a pilot-scale ZVZ injection program . Additional injections are ongoing to assess the long-term efficacy of ISCR . ISB under anaerobic conditions has been evaluated in laboratory studies and at the field scale with bioaugmentation . Field-scale evaluation of ISB is also ongoing .

Results or Outcomes

While knowledge gaps remain for ISCR and ISB, results to date for these technologies are encouraging . This review provides an overview of TCP, including use, physicochemical properties, fate and transport, health effects, and current regulation . The states of treatment technologies for TCP are detailed, including granular activated carbon (GAC), ISCR, ISB, and chemical oxidation . Case studies and notable findings are described for ISCR and ISB .

Environmental Science: Degradation of TCP

Summary of the Application

1,2,3-Trichloropropane (TCP) is a non-natural, biodegradation-recalcitrant and toxic compound that occurs in groundwater and soil, mainly as a result of improper disposal of TCP-contaminated chemical waste . The degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is a significant concern .

Methods of Application or Experimental Procedures

Density functional theory calculations were performed to compare all of the possible pathways for reduction and elimination of 1,2,3-trichloropropane (TCP) . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .

Results or Outcomes

The results showed that free energies of each species and reaction step are similar for all levels of theory . In all cases, the reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .

Safety And Hazards

1,1,3-Trichloropropene is toxic in contact with skin and if inhaled . It causes serious eye irritation and may cause cancer . It may also damage fertility . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,1,3-trichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEVIPGMXQNRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Record name 1,1,3-Trichloropropene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073958
Record name 1,1,3-Trichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trichloropropene

CAS RN

2567-14-8
Record name 1,1,3-Trichloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2567-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Trichloropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Trichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-trichloropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,3-TRICHLOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17VR5IUWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An earlier reference by Haszeldine, "Fluoro-olefins. Part II. Synthesis and Reaction of Some 3,3,3-Trihalogenopropenes" Journal of the Chemical Society [1953] pp. 3371-3378, describes a plethora of reactions of products derived from 1,1,1,3-tetrachloropropane. The reference describes preparation of this intermediate by reaction of carbon tetrachloride with ethylene in the presence of benzoyl peroxide. Among the numerous syntheses carried out by Haszeldine with 1,1,1,3-tetrachloropropane as the starting material are: dehydrochlorination of this starting material with 10% ethanolic potassium hydroxide to produce a mixture of 3,3,3- and 1,1,3-trichloropropene; isomerization of 3,3,3-trichloropropene to 1,1,3-trichloropropene using a variety of allylic rearrangement catalysts including antimony fluoride, concentrated hydrochloric acid, concentrated sulfuric acid, aluminum chloride, ferric chloride, ethanolic KOH and anhydrous hydrogen fluoride; chlorination of 1,1,3-trichloropropene in the presence of light to produce 1,1,1,2,3-pentachloropropane; chlorination of 3,3,3-trichloropropene to produce 1,1,1,2,3-pentachloropropane; dehydrochlorination of 1,1,1,2,3-pentachloropropane with ethanolic potassium hydroxide to produce a mixture of 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene; separation of 2,3,3,3-tetrachloropropene from 1,1,2,3-tetrachloropropene by distillation; and isomerization of 2,3,3,3-tetrachloropropene in the presence of aluminum chloride to produce 1,1,2,3-tetrachloropropene in 51% yield. Alternatively, Haszeldine discloses thermal isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3 tetrachloropropene at 180° C. in 45% yield. Based on the yields reported by Haszeldine for the above described series of steps, the overall yield obtained with his syntheses can be computed as 41.8% based on 1,1,1,3-tetrachloropropane, 10.4% based on carbon tetrachloride.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3,3,3- and 1,1,3-trichloropropene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3-Trichloropropene
Reactant of Route 2
Reactant of Route 2
1,1,3-Trichloropropene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1,3-Trichloropropene
Reactant of Route 4
1,1,3-Trichloropropene
Reactant of Route 5
Reactant of Route 5
1,1,3-Trichloropropene
Reactant of Route 6
1,1,3-Trichloropropene

Citations

For This Compound
153
Citations
M Tafazoli, M Kirsch-Volders - Mutation Research/Genetic Toxicology, 1996 - Elsevier
The main objective of this study was to compare the cytotoxic genotoxic and mutagenic activity of a number of chlorinated aliphatic hydrocarbons, which are widely used as chemical …
Number of citations: 57 www.sciencedirect.com
AN Nesmeyanov, LI Zakharkin, VN Kost… - Bulletin of the Academy …, 1954 - Springer
A study has been made of the action of diethylamine, sodiomalonic ester, sodium sulfide, and sodium methoxide on 3,3,3-trichloropropene and 1,1,3-trichloropropene. It has been …
Number of citations: 3 link.springer.com
R Tornero-Velez, MK Ross, C Granville, J Laskey… - Drug metabolism and …, 2004 - ASPET
Cytochrome P450-dependent oxidation and glutathione (GSH)-dependent conjugation are the primary routes of metabolism of haloalkanes. Using rat liver microsomes and cytosol, we …
Number of citations: 22 dmd.aspetjournals.org
RPH Schmitz, J Wolf, A Habel… - … science & technology, 2007 - ACS Publications
The reductive dehalogenation of chlorinated propenes was studied with the tetrachloroethene reductive dehalogenase purified from Sulfurospirillum multivorans to obtain indications for …
Number of citations: 51 pubs.acs.org
JR SHELTON, LH LEE - The Journal of Organic Chemistry, 1958 - ACS Publications
The addition of hydrogen chloride to allylic chlorides was found to be extremely difficult under the conditions employed, except in the case of allyl chloride. 3, 3-Dichloropropene …
Number of citations: 18 pubs.acs.org
RK Freidlina, NA Semenov - Bulletin of the Academy of Sciences of the …, 1957 - Springer
The reactions of 3,3,3-trichloropropene and 1,1,3-trichloropropene with aniline, N-methylaniline, and N,N-dimethylaniline were studied, and it was shown that with these …
Number of citations: 3 link.springer.com
JR SHELTON, LH LEE - The Journal of Organic Chemistry, 1959 - ACS Publications
The addition of hypochlorous acid to allylic chlorides yielded products which were not always consistent with expected results based on a comparison with the addition of hydrogen …
Number of citations: 6 pubs.acs.org
NA Semenov, RK Freidlina - Bulletin of the Academy of Sciences of the …, 1960 - Springer
In the condensation of 1,1,1-trichloropropene or 1,1,3-trichloropropene-1 with sodium phenoxide or potassium phenoxide, alkylation takes place both on oxygen and carbon, products of …
Number of citations: 3 link.springer.com
VN Kost, TT Vasil'eva, LI Zakharkin… - Bulletin of the Academy of …, 1963 - Springer
Under the action of ferric chloride, 3,3,3- and 1,1,3-trichloropropenes both form the same dimer-1, 1,5,5,5-pentachloro-4-(chloromethyl)-1-pentene- or the product of its …
Number of citations: 3 link.springer.com
AN Nesmeyanov, NA Semenov - Bulletin of the Academy of Sciences of …, 1959 - Springer
Some higher α,α,α,ω-tetrachloroalkenes were dehydrochlorinated over zinc chloride, and CCl 2 = CH(CH 2 ) 9 Cl and CCl 2 =CH(CH 2 ) 11 Cl. 2. In the dehydrochlorination of 1,1,1,3-…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.